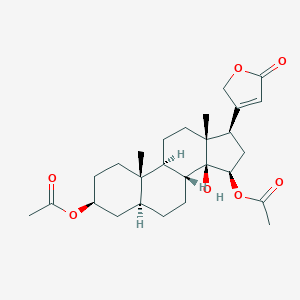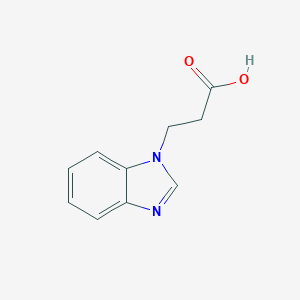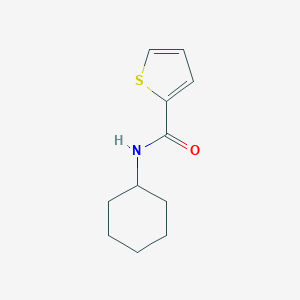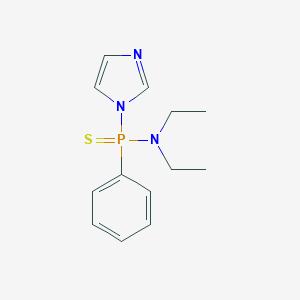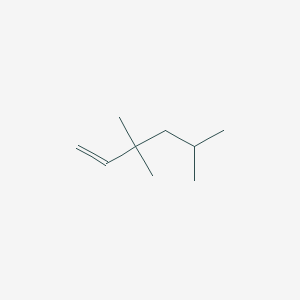
Manganese(3+) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(3+) phosphate (MnPO4) is an inorganic compound that has been extensively studied due to its potential applications in catalysis, energy storage, and environmental remediation. MnPO4 is a stable, insoluble, and non-toxic material that is easily synthesized using various methods.
作用机制
The mechanism of action of Manganese(3+) phosphate in catalysis, energy storage, and environmental remediation is complex and depends on the specific application. In catalysis, Manganese(3+) phosphate acts as a heterogeneous catalyst, which means that the reactants are in a different phase from the catalyst. The mechanism of catalytic reactions involving Manganese(3+) phosphate is still under investigation, but it is believed to involve the activation of oxygen species and the formation of intermediate species. In energy storage, Manganese(3+) phosphate acts as an electrode material, which means that it undergoes reversible redox reactions during charging and discharging. The mechanism of redox reactions involving Manganese(3+) phosphate is also still under investigation, but it is believed to involve the insertion and extraction of lithium or sodium ions into the crystal lattice of Manganese(3+) phosphate. In environmental remediation, Manganese(3+) phosphate acts as an adsorbent, which means that it attracts and binds pollutants onto its surface. The mechanism of adsorption involving Manganese(3+) phosphate is dependent on the specific pollutant and the surface properties of Manganese(3+) phosphate.
生化和生理效应
Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that does not have any significant biochemical or physiological effects on living organisms. However, the potential environmental impact of Manganese(3+) phosphate needs to be further investigated, especially in the context of its use as an adsorbent for the removal of pollutants from water and soil.
实验室实验的优点和局限性
Manganese(3+) phosphate has several advantages for lab experiments, including its stability, insolubility, and non-toxicity. Manganese(3+) phosphate is also easily synthesized using various methods, which makes it accessible for researchers. However, Manganese(3+) phosphate has some limitations, including its low surface area, which can limit its catalytic activity and adsorption capacity. Manganese(3+) phosphate also tends to agglomerate, which can affect its performance in lab experiments.
未来方向
There are several future directions for the research on Manganese(3+) phosphate, including the development of new synthesis methods, the investigation of its catalytic and energy storage properties, and the optimization of its adsorption capacity for environmental remediation. Some specific future directions include the use of Manganese(3+) phosphate as a catalyst for the conversion of biomass into valuable chemicals, the use of Manganese(3+) phosphate as an electrode material for sodium-ion batteries, and the modification of Manganese(3+) phosphate surface properties for the selective removal of specific pollutants from water and soil.
Conclusion
Manganese(3+) phosphate is a stable, insoluble, and non-toxic material that has potential applications in catalysis, energy storage, and environmental remediation. Manganese(3+) phosphate can be easily synthesized using various methods, and its mechanism of action is complex and dependent on the specific application. Manganese(3+) phosphate has several advantages for lab experiments, but also some limitations. There are several future directions for the research on Manganese(3+) phosphate, which can lead to the development of new technologies for a sustainable future.
合成方法
Manganese(3+) phosphate can be synthesized using various methods, including hydrothermal synthesis, sol-gel method, co-precipitation, and solid-state reaction. Hydrothermal synthesis is the most commonly used method, which involves the reaction of manganese salt and phosphate salt in an autoclave at high temperature and pressure. The sol-gel method involves the formation of a sol, which is then transformed into a gel by a chemical or thermal treatment. Co-precipitation involves the simultaneous precipitation of manganese and phosphate ions from a solution. Solid-state reaction involves the reaction of manganese oxide and phosphate at high temperature.
科学研究应用
Manganese(3+) phosphate has been extensively studied for its potential applications in catalysis, energy storage, and environmental remediation. In catalysis, Manganese(3+) phosphate has been used as a catalyst for various reactions, such as the oxidation of alcohols, the reduction of nitro compounds, and the decomposition of hydrogen peroxide. In energy storage, Manganese(3+) phosphate has been used as an electrode material for lithium-ion batteries, sodium-ion batteries, and supercapacitors. In environmental remediation, Manganese(3+) phosphate has been used as an adsorbent for the removal of heavy metals and organic pollutants from water and soil.
属性
CAS 编号 |
10236-39-2 |
|---|---|
产品名称 |
Manganese(3+) phosphate |
分子式 |
MnO4P |
分子量 |
149.909 g/mol |
IUPAC 名称 |
manganese(3+);phosphate |
InChI |
InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
InChI 键 |
BECVLEVEVXAFSH-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Mn+3] |
规范 SMILES |
[O-]P(=O)([O-])[O-].[Mn+3] |
同义词 |
Manganese (II) phosphate, Mn 34% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




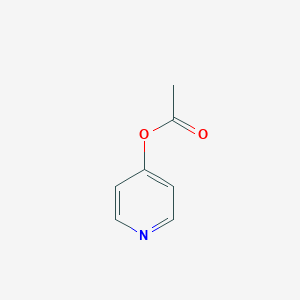

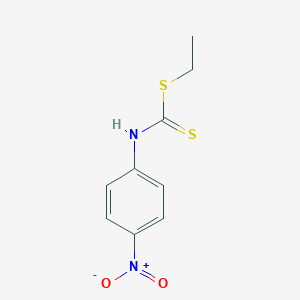
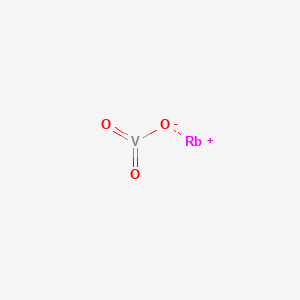
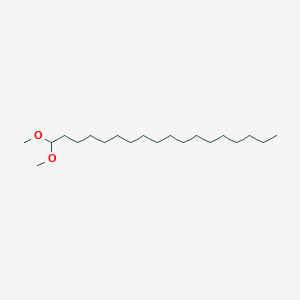
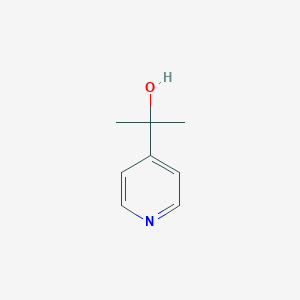
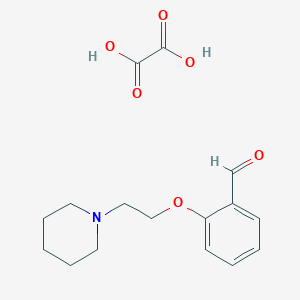
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
